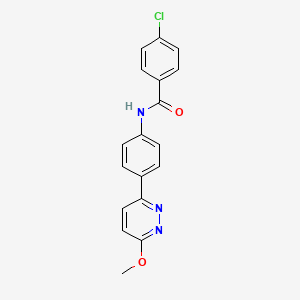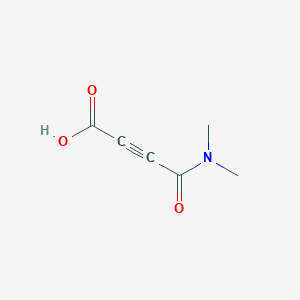
3-(Dimethylcarbamoyl)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylcarbamoyl)prop-2-ynoic acid is a chemical compound with the CAS Number: 1314937-25-1 . It has a molecular weight of 141.13 and its IUPAC name is 4-(dimethylamino)-4-oxo-2-butynoic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7NO3/c1-7(2)5(8)3-4-6(9)10/h1-2H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 141.13 , and its molecular formula is C6H7NO3 .科学的研究の応用
Synthesis and Characterization of New Compounds
Research on 3-(Dimethylcarbamoyl)prop-2-ynoic acid and its derivatives focuses on the synthesis and characterization of novel compounds, which have potential applications in material science and as ligands in the formation of metal complexes. For instance, studies on amic acid derivatives demonstrate their role in synthesizing complexes with metal ions, which could have applications in catalysis and materials science (Abdulghani & Sahan, 2012).
Antibacterial and Anti-inflammatory Activities
Another significant application area is the exploration of antibacterial and anti-inflammatory properties of compounds derived from or related to this compound. Studies have identified compounds with promising antibacterial and anti-inflammatory activities, highlighting the potential of these compounds in developing new therapeutic agents (Chavan & Hosamani, 2018).
Organic Sensitizers for Solar Cell Applications
The compound and its derivatives are also investigated for their use as organic sensitizers in solar cells. The engineering of these sensitizers at the molecular level aims to enhance the efficiency of solar energy conversion, presenting a sustainable alternative to traditional energy sources (Kim et al., 2006).
Molecular Engineering and Drug Design
The structural flexibility and functional diversity of compounds like this compound make them valuable in molecular engineering and drug design. Research into fatty acid amide hydrolase inhibitors, for example, utilizes derivatives of this compound, contributing to the development of new drugs with analgesic, anxiolytic-like, and antidepressant-like properties (Mor et al., 2008).
Environmental and Industrial Applications
Finally, the study of synthetic complex esters based on derivatives of this compound for use as automotive gear lubricants illustrates the compound's potential in industrial and environmental applications. Such research aims at developing biodegradable lubricants that are compatible with extreme pressure additives (Nagendramma & Kaul, 2008).
Safety and Hazards
The safety information for 3-(Dimethylcarbamoyl)prop-2-ynoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-(dimethylamino)-4-oxobut-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-7(2)5(8)3-4-6(9)10/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWUNCBYKVARGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2990175.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)
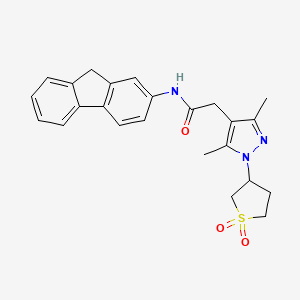
![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2990183.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2990184.png)

![7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2990187.png)
![1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2990189.png)
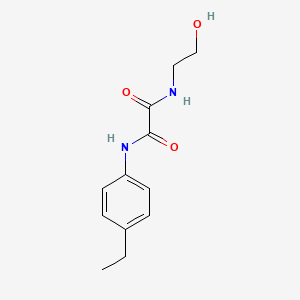
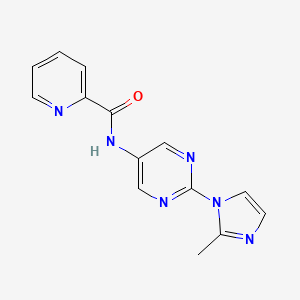
![11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2990195.png)
